molecular formula C11H17NO3 B3352157 1H-Pyrrole-3-acetic acid, 1-(3-hydroxypropyl)-2,5-dimethyl- CAS No. 42780-25-6

1H-Pyrrole-3-acetic acid, 1-(3-hydroxypropyl)-2,5-dimethyl-

Cat. No. B3352157
CAS RN: 42780-25-6
M. Wt: 211.26 g/mol
InChI Key: GYVLALHSQIGDKI-UHFFFAOYSA-N
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Description

1H-Pyrrole-3-acetic acid, 1-(3-hydroxypropyl)-2,5-dimethyl- is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied. Additionally, future directions for research on this compound have been proposed.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-3-acetic acid, 1-(3-hydroxypropyl)-2,5-dimethyl- is not fully understood. However, it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, this compound has been shown to inhibit the growth of certain cancer cell lines, although the exact mechanism of this effect is not clear.
Biochemical and Physiological Effects:
Studies have shown that 1H-Pyrrole-3-acetic acid, 1-(3-hydroxypropyl)-2,5-dimethyl- has anti-inflammatory and analgesic effects in animal models. Additionally, this compound has been shown to inhibit the growth of certain cancer cell lines. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using 1H-Pyrrole-3-acetic acid, 1-(3-hydroxypropyl)-2,5-dimethyl- in lab experiments is its relatively simple synthesis method. Additionally, this compound has been shown to have low toxicity in animal models. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

For research on 1H-Pyrrole-3-acetic acid, 1-(3-hydroxypropyl)-2,5-dimethyl- include further studies on its mechanism of action, as well as its potential applications in drug discovery and material science. Additionally, studies on the toxicity and safety of this compound in humans are needed. Finally, the synthesis of novel derivatives of this compound may lead to the discovery of new compounds with improved properties.

Scientific Research Applications

1H-Pyrrole-3-acetic acid, 1-(3-hydroxypropyl)-2,5-dimethyl- has been studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, this compound has been evaluated for its potential as an anti-inflammatory agent and as a precursor for the synthesis of drugs. In material science, this compound has been used as a building block for the synthesis of novel polymers. In agriculture, this compound has been studied for its potential as a plant growth regulator.

properties

IUPAC Name

2-[1-(3-hydroxypropyl)-2,5-dimethylpyrrol-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-8-6-10(7-11(14)15)9(2)12(8)4-3-5-13/h6,13H,3-5,7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYVLALHSQIGDKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CCCO)C)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50195455
Record name 1H-Pyrrole-3-acetic acid, 1-(3-hydroxypropyl)-2,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50195455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

42780-25-6
Record name 1H-Pyrrole-3-acetic acid, 1-(3-hydroxypropyl)-2,5-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042780256
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrrole-3-acetic acid, 1-(3-hydroxypropyl)-2,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50195455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Pyrrole-3-acetic acid, 1-(3-hydroxypropyl)-2,5-dimethyl-
Reactant of Route 2
1H-Pyrrole-3-acetic acid, 1-(3-hydroxypropyl)-2,5-dimethyl-
Reactant of Route 3
1H-Pyrrole-3-acetic acid, 1-(3-hydroxypropyl)-2,5-dimethyl-
Reactant of Route 4
1H-Pyrrole-3-acetic acid, 1-(3-hydroxypropyl)-2,5-dimethyl-
Reactant of Route 5
1H-Pyrrole-3-acetic acid, 1-(3-hydroxypropyl)-2,5-dimethyl-
Reactant of Route 6
1H-Pyrrole-3-acetic acid, 1-(3-hydroxypropyl)-2,5-dimethyl-

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